molecular formula C12H23N2O3PS B12895456 L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)- CAS No. 137090-20-1

L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)-

Cat. No.: B12895456
CAS No.: 137090-20-1
M. Wt: 306.36 g/mol
InChI Key: HQIMAHNKQPDYJH-FAQQKDIKSA-N
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Description

L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)- is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure. The addition of the methylthio and pyrrolidinylphosphinyl groups, along with the ethyl ester, enhances its chemical properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)- typically involves multiple steps:

    Starting Material: The synthesis begins with L-Proline, which is commercially available or can be synthesized from glutamic acid.

    Formation of Pyrrolidinylphosphinyl Group: The pyrrolidinylphosphinyl group is introduced through a reaction with a suitable phosphinylating agent under controlled conditions.

    Methylthio Group Addition: The methylthio group is added using a methylthiolating agent, often in the presence of a base to facilitate the reaction.

    Esterification: The final step involves esterification with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of L-Proline are reacted with phosphinylating and methylthiolating agents in industrial reactors.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound with high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)- has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its role in protein folding and stability.

    Medicine: Explored for potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)- involves its interaction with biological molecules. The compound can act as a chiral catalyst, influencing the stereochemistry of reactions. It may also interact with enzymes and proteins, affecting their structure and function. The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    L-Proline, methyl ester: A simpler ester derivative of L-Proline.

    L-Proline, N-pivaloyl-, ethyl ester: Another ester derivative with a different substituent group.

    L-Proline, 1-methyl-, methyl ester: A methyl ester derivative with a methyl group on the nitrogen.

Uniqueness

L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)- is unique due to the presence of the methylthio and pyrrolidinylphosphinyl groups, which confer distinct chemical properties

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial fields, offering opportunities for innovative research and applications.

Properties

137090-20-1

Molecular Formula

C12H23N2O3PS

Molecular Weight

306.36 g/mol

IUPAC Name

ethyl (2S)-1-[methylsulfanyl(pyrrolidin-1-yl)phosphoryl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H23N2O3PS/c1-3-17-12(15)11-7-6-10-14(11)18(16,19-2)13-8-4-5-9-13/h11H,3-10H2,1-2H3/t11-,18?/m0/s1

InChI Key

HQIMAHNKQPDYJH-FAQQKDIKSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN1P(=O)(N2CCCC2)SC

Canonical SMILES

CCOC(=O)C1CCCN1P(=O)(N2CCCC2)SC

Origin of Product

United States

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